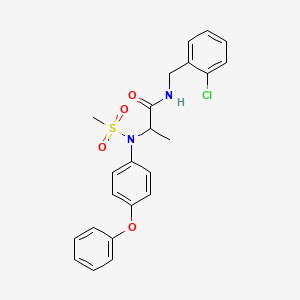![molecular formula C17H13Cl2NO4 B4069209 2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4069209.png)
2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione, commonly known as Kira 6, is a chemical compound that has been widely used in scientific research. Kira 6 is a photosensitive inhibitor of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. This compound has been used to study the mechanisms of protein degradation and has shown promising results in cancer research.
Mécanisme D'action
Kira 6 works by binding to the active site of the E3 ubiquitin ligase, which prevents the ubiquitination of target proteins. This inhibition of protein degradation can lead to the accumulation of proteins and can have a therapeutic effect in certain diseases, such as cancer.
Biochemical and Physiological Effects:
Kira 6 has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the degradation of several proteins, including p53, which can lead to the accumulation of these proteins in cells. Kira 6 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Kira 6 is its specificity for the E3 ubiquitin ligase. This compound has been shown to selectively inhibit the activity of this enzyme, which can lead to more targeted and effective therapies for diseases such as cancer. However, one of the limitations of Kira 6 is its photosensitivity. This compound can be degraded by light, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Kira 6 in scientific research. One potential application is in the development of targeted therapies for cancer. Kira 6 has been shown to induce apoptosis in cancer cells, and further research could lead to the development of novel cancer treatments. Another potential application is in the study of protein degradation and its role in disease. Kira 6 has been used to study the degradation of several proteins, and further research could lead to a better understanding of the mechanisms of protein degradation and their role in disease.
Applications De Recherche Scientifique
Kira 6 has been widely used in scientific research to study the mechanisms of protein degradation. This compound has been shown to inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of proteins. Kira 6 has been used to study the degradation of several proteins, including p53, a tumor suppressor protein that is frequently mutated in cancer.
Propriétés
IUPAC Name |
2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c18-10-5-6-15(14(19)7-10)24-9-11(21)8-20-16(22)12-3-1-2-4-13(12)17(20)23/h1-7,11,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXCDHQJDJNGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069128.png)
![3-allyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069145.png)

![N-allyl-1-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4069164.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B4069172.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-2-(2-thienyl)acetamide](/img/structure/B4069178.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4069179.png)
![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4069193.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069195.png)
![methyl 2-amino-4-{2-[(2-cyanobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4069202.png)
acetate](/img/structure/B4069215.png)
![N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069217.png)
![benzyl 3-isobutyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4069221.png)
![4-[4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4069234.png)